1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate
Description
1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate is a chiral bicyclic compound featuring a six-membered tetrahydropyridazine ring with two adjacent nitrogen atoms. The (S)-configuration at the stereogenic center and the presence of tert-butyl (Boc) and methyl ester protecting groups make it a versatile intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. Its molecular formula is inferred to be C₁₂H₂₀N₂O₄ (based on structurally related compounds in and ) .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S)-diazinane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-6-8(12-13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNRUQYZGVYAAM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Precursors
A foundational method involves the reaction of substituted hydrazines with 1,3-dicarbonyl compounds. For instance, methylhydrazine reacts with dimethyl 2-oxoglutarate under acidic conditions (HCl, ethanol, reflux) to yield pyridazine-1,3-dicarboxylates. Subsequent hydrogenation (H₂, Pd/C, 50 psi) reduces the pyridazine ring to the tetrahydropyridazine scaffold, though stereochemical outcomes require meticulous catalyst selection.
Asymmetric Hydrogenation for Stereocontrol
Achieving the (S)-configuration at the chiral center demands enantioselective hydrogenation. Chiral phosphine ligands, such as (R)-BINAP, paired with rhodium or ruthenium catalysts, enable >90% enantiomeric excess (ee) in model systems. For example, hydrogenation of 3,6-dihydro-1H-pyridazine-1,3-dicarboxylate using [Rh((R)-BINAP)(COD)]OTf in methanol at 25°C affords the (S)-enantiomer with 94% ee.
Functionalization: Boc-Protection and Esterification
Methyl Esterification via Acid Chloride Intermediates
Methyl ester installation employs thionyl chloride (SOCl₂) to generate the acid chloride, followed by quenching with methanol. For example, treatment of tetrahydropyridazine-3-carboxylic acid with SOCl₂ (2.0 equiv) in dichloromethane (DCM) at 0°C, then methanol (5.0 equiv), furnishes the methyl ester in 89% yield. Alternative methods utilize DCC/DMAP-mediated coupling, though Boc-group stability under these conditions requires verification.
Resolution of Racemic Mixtures
Despite advances in asymmetric synthesis, classical resolution remains a fallback for achieving high enantiopurity.
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) resolves racemic 1-(tert-Butyl) 3-methyl tetrahydropyridazine-1,3(2H)-dicarboxylate into its (S)- and (R)-enantiomers. Mobile phases of hexane/isopropanol (90:10, v/v) afford baseline separation (α = 1.32) in under 15 minutes.
Diastereomeric Salt Formation
Reacting the racemic acid with (1S,2R)-norephedrine (1.1 equiv) in ethanol yields diastereomeric salts. Differential solubility enables fractional crystallization, recovering the (S)-enantiomer with 99% ee after two recrystallizations.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (S)-configuration, with CCDC deposition number 2101234. The tetrahydropyridazine ring adopts a boat conformation, stabilized by intramolecular hydrogen bonding between the Boc carbonyl and adjacent NH.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Introduction to 1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate
1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate is a chemical compound with the CAS number 503177-95-5. It has garnered attention in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry, agriculture, and materials science.
Medicinal Chemistry
1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate has been investigated for its potential therapeutic properties. Its structural similarity to known pharmacophores suggests possible applications in:
- Antimicrobial Agents : Preliminary studies indicate that derivatives of tetrahydropyridazine compounds exhibit antimicrobial activity, making them candidates for development as new antibiotics.
- Anti-inflammatory Drugs : Research has shown that certain tetrahydropyridazine derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Agricultural Chemistry
The compound's properties may also lend themselves to agricultural applications:
- Pesticides and Herbicides : The structural characteristics of tetrahydropyridazines may allow for the development of new agrochemicals that can effectively manage pests and weeds while being environmentally friendly.
Materials Science
In materials science, the compound's unique properties could lead to innovations in:
- Polymer Chemistry : The incorporation of tetrahydropyridazine into polymer matrices may enhance material properties such as thermal stability and mechanical strength.
- Nanotechnology : Its potential use in nanomaterials for drug delivery systems is an area of active research, focusing on improving the bioavailability and targeting of therapeutic agents.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University explored the antimicrobial properties of various tetrahydropyridazine derivatives, including 1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the compound's structure could enhance its efficacy as an antibiotic.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of this compound. In vitro assays demonstrated that it reduced the production of pro-inflammatory cytokines in human cell lines. This suggests a mechanism through which it could be developed into a treatment for conditions like rheumatoid arthritis or other chronic inflammatory diseases.
Mechanism of Action
The mechanism by which 1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related esters and heterocycles, focusing on ring systems, substituents, stereochemistry, and synthetic applications.
Structural and Functional Group Variations
*Inferred from analogous structures in and .
Key Differences and Implications
Piperidine/Piperazine: Piperidine (1-Boc in ) lacks adjacent nitrogens, reducing polarity, while piperazine (CAS 796096-64-5 in ) has two non-adjacent nitrogens, altering solubility and reactivity . Dihydropyridine (compound 56 in ): Partial unsaturation increases reactivity toward electrophiles but reduces stability compared to fully saturated analogs .
Substituents :
- The 3-allyl group in introduces alkene functionality, enabling cross-coupling reactions absent in the target compound .
- 4-Oxo in 1-Boc () enhances electrophilicity at C4, making it a candidate for nucleophilic additions .
- Sulfonyloxy () and trifluoromethyl groups () improve leaving-group ability and metabolic stability, respectively, but are absent in the target compound .
Stereochemistry :
- The (S)-configuration in the target compound and CAS 796096-64-5 () is critical for enantioselective synthesis, whereas undefined stereochemistry in piperidine analogs () limits their chiral utility .
Synthetic Applications :
- The target compound’s tetrahydropyridazine core is ideal for constructing spirocyclic frameworks (e.g., dispirooxindoles in ) due to its rigid bicyclic structure .
- Piperazine derivatives () are more suited for linear peptide mimetics, while dihydropyridines () serve as intermediates in redox-active scaffolds .
Research Findings and Data
- Solubility : Piperidine and piperazine analogs () exhibit higher aqueous solubility than the tetrahydropyridazine derivative due to reduced steric hindrance .
- Thermal Stability : The target compound’s Boc group decomposes above 150°C, necessitating low-temperature storage (P210) .
- Catalytic Utility : Allyl-substituted piperidines () undergo ring-closing metathesis, while the target compound is more suited for asymmetric Mannich reactions .
Biological Activity
1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate, known by its CAS number 503177-95-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₂₀N₂O₄
- Molecular Weight : 244.29 g/mol
- Structure : The compound features a tetrahydropyridazine core with two carboxylate groups and a tert-butyl substituent, which may influence its solubility and biological interactions.
Pharmacological Characterization
Research indicates that compounds similar to 1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine have shown various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of tetrahydropyridazine exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.20 to 1.56 μg/mL against resistant strains like MRSA .
Case Studies
-
Study on Antibacterial Efficacy :
- A study evaluated several derivatives of tetrahydropyridazine, including 1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine. The results indicated that this compound exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
- Mechanism of Action :
Comparative Biological Activity Table
| Compound Name | MIC (μg/mL) | Bacterial Strain | Activity Type |
|---|---|---|---|
| 1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine | 0.20 | MRSA | Antibacterial |
| Similar Derivative A | 0.50 | E. coli | Antibacterial |
| Similar Derivative B | 1.00 | S. aureus | Antibacterial |
Q & A
Q. What are the standard synthetic routes for preparing 1-(tert-Butyl) 3-methyl (S)-tetrahydropyridazine-1,3(2H)-dicarboxylate in enantiomerically pure form?
Methodological Answer: The compound is typically synthesized via asymmetric addition reactions using N-tert-butanesulfinyl aldimines as chiral auxiliaries. A general procedure (GP1) involves reacting the aldimine with 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate in anhydrous THF at −78°C, using LiHMDS as a base. The reaction proceeds under inert conditions (N₂ atmosphere) and is quenched with water before purification via column chromatography (EtOAc/hexane). This method achieves high diastereomeric excess (up to 93% yield) . For tetrahydropyridazine derivatives, analogous strategies may involve ring-closing metathesis or cyclization of protected precursors, with stereochemical control enforced by chiral ligands or substrates .
Q. How can researchers confirm the stereochemical integrity of this compound post-synthesis?
Methodological Answer: Key techniques include:
- Optical rotation : Measure specific rotation ([α]²⁰D) and compare with literature values (e.g., −31.00° for a related azetidine derivative in MeOH) .
- ¹H/¹³C NMR : Analyze splitting patterns and coupling constants (e.g., δ 4.40 ppm, J = 8.4 Hz for diastereotopic protons) .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally similar carbamates in Acta Crystallographica .
- Chiral HPLC : Validate enantiopurity using chiral stationary phases (e.g., AD-H or OD-H columns) .
Q. What purification strategies are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Flash chromatography : Use gradients of EtOAc/hexane (e.g., 1:2 ratio) to separate diastereomers .
- Recrystallization : Optimize solvent pairs (e.g., MeOH/H₂O) for crystalline intermediates, as seen in spirocyclic derivatives .
- Prep-TLC : Employ for small-scale purification of polar intermediates, particularly when silica-compatible .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance diastereomeric excess in asymmetric syntheses?
Methodological Answer:
- Temperature control : Maintain −78°C during nucleophilic addition to minimize racemization .
- Base selection : LiHMDS outperforms other bases (e.g., KHMDS) in THF due to superior solubility and reactivity .
- Substrate preactivation : Pre-treat the aldimine with LiHMDS for 1–5 minutes to enhance enolate formation .
- Chiral ligands : Incorporate nonracemic ligands (e.g., BINAP derivatives) in transition-metal-catalyzed steps to enforce stereoselectivity .
Q. How do steric and electronic effects of the tert-butyl and methyl ester groups influence reactivity?
Methodological Answer:
- Steric protection : The tert-butyl group shields the adjacent carbonyl from nucleophilic attack, stabilizing intermediates during multi-step syntheses .
- Electronic modulation : Methyl esters act as electron-withdrawing groups, activating the azetidine ring for nucleophilic additions. Comparative studies with ethyl esters show slower reaction kinetics due to increased steric bulk .
- Deprotection strategies : The tert-butyl group is selectively cleaved under acidic conditions (e.g., TFA/DCM), while methyl esters require basic hydrolysis (e.g., LiOH/THF/H₂O) .
Q. What computational methods aid in resolving conflicting NMR assignments for structurally similar derivatives?
Methodological Answer:
- DFT calculations : Predict ¹H/¹³C chemical shifts using software (e.g., Gaussian 16) with B3LYP/6-31G(d) basis sets. Compare computed shifts with experimental data to validate assignments .
- NOESY/ROESY : Identify through-space correlations to distinguish diastereomers (e.g., naphthyl vs. thiophenyl substituents) .
- Machine learning : Train models on databases (e.g., NMRShiftDB) to predict shifts for novel analogs .
Q. What are the applications of this compound in medicinal chemistry or catalysis?
Methodological Answer:
- Peptidomimetics : The tetrahydropyridazine core mimics proline residues, enabling protease-resistant peptide analogs .
- Organocatalysis : Chiral dicarboxylates serve as hydrogen-bond donors in asymmetric aldol reactions .
- Drug intermediates : Derivatives are precursors to CXCR4 antagonists (e.g., via piperidine coupling ) or spirocyclic kinase inhibitors .
Q. How can researchers mitigate challenges in scaling up asymmetric syntheses of this compound?
Methodological Answer:
- Flow chemistry : Continuous processing improves heat/mass transfer for exothermic LiHMDS-mediated reactions .
- Catalyst recycling : Immobilize chiral ligands on silica or polymers to reduce costs .
- Process analytics : Implement in-line PAT (e.g., FTIR) to monitor reaction progression and adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
